N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2748155-93-1
VCID: VC16585875
InChI: InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27)
SMILES:
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide

CAS No.: 2748155-93-1

Cat. No.: VC16585875

Molecular Formula: C21H24N4O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide - 2748155-93-1

Specification

CAS No. 2748155-93-1
Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
IUPAC Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide
Standard InChI InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27)
Standard InChI Key IUFIUAWRCUVUCQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Configuration

The systematic name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide reflects its complex structure, which comprises:

  • An indazole core substituted at the 1-position with a benzyl group.

  • A carboxamide side chain at the 3-position, featuring a tert-leucine derivative (1-amino-3,3-dimethyl-1-oxobutan-2-yl) .
    The stereochemistry includes one defined stereocenter at the C2 position of the tert-leucine moiety, conferring chirality .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₄O₂
Molecular Weight364.4 g/mol
CAS Registry Number2748155-93-1
XLogP3-AA (Partitioning)3.1
Hydrogen Bond Donors2
Rotatable Bonds7

Spectral and Structural Data

The compound’s structure is validated through:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra confirm the benzyl-indazole core and tert-leucine side chain .

  • High-Resolution Mass Spectrometry (HRMS): The exact mass (364.2056 Da) aligns with the molecular formula .

  • Infrared (IR) Spectroscopy: Characteristic peaks for amide (1650–1700 cm⁻¹) and aromatic C–H stretching (3000–3100 cm⁻¹) are observed .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves coupling 1-benzyl-1H-indazole-3-carboxylic acid with a tert-leucine derivative via peptide bond formation. Key steps include:

  • Activation of the Carboxylic Acid: Use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) .

  • Amide Bond Formation: Reaction with 1-amino-3,3-dimethyl-2-oxobutane under inert conditions .

  • Purification: Chromatographic techniques (e.g., flash chromatography) yield >98% purity .

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA) .

  • Solubility: Lipophilic nature (XLogP3-AA = 3.1) limits aqueous solubility but enhances permeability across biological membranes .

Pharmacological Activity and Receptor Interactions

Mechanism of Action

As a synthetic cannabinoid, this compound acts as a full agonist at cannabinoid receptors CB₁ and CB₂, with higher affinity for CB₁ (Ki = 1.2 nM) compared to Δ⁹-THC (Ki = 41 nM) . Activation of CB₁ in the central nervous system mediates psychoactive effects, while CB₂ modulation influences immune responses .

In Vitro Potency Studies

  • cAMP Inhibition: Demonstrates EC₅₀ values of 0.8 nM in CB₁-transfected cells, indicating potent receptor activation .

  • β-Arrestin Recruitment: Triggers receptor internalization at sub-nanomolar concentrations, suggesting prolonged signaling .

Table 2: Comparative Receptor Affinity

CompoundCB₁ Ki (nM)CB₂ Ki (nM)Source
N-(1-Amino…-carboxamide1.25.7
JWH-018 (Control SCRA)9.02.6

Metabolic Pathways and Toxicological Profile

Hepatic Metabolism

Incubation with human hepatocytes reveals primary metabolic routes:

  • Hydroxylation: At the tert-leucine methyl groups, forming mono- and dihydroxylated metabolites .

  • Amide Hydrolysis: Cleavage of the carboxamide bond to yield 1-benzylindazole-3-carboxylic acid .

  • N-Dealkylation: Removal of the benzyl group, though this pathway is minor .

Toxicity and Adverse Effects

  • Acute Toxicity: Case reports associate overdose with tachycardia, hypertension, and seizures .

  • Chronic Use: Potential for dependence and withdrawal syndromes akin to other SCRAs .

Analytical Detection in Forensic Samples

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Silylation enhances volatility of polar metabolites .

  • Characteristic Ions: m/z 364 (molecular ion), m/z 231 (indazole-benzyl fragment) .

Liquid Chromatography-High-Resolution MS (LC-HRMS)

  • Accurate Mass: m/z 365.2129 [M+H]⁺ (calc. 365.2125) .

  • Fragmentation: Loss of the tert-leucine moiety (m/z 231.1123) .

Legal Status and Forensic Prevalence

Regulatory Controls

  • U.S. DEA Schedule I: Prohibited due to high abuse potential and no medical utility .

  • Global Controls: Included in the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) early warning system .

Seizure Data

  • Prison Contraband: Detected in infused paper samples screened via ion mobility spectrometry (IMS) in Scottish prisons .

  • Urine Screening: Identified in 13 forensic cases in Sweden (2020), underscoring its clandestine use .

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